molecular formula C24H21N3O2 B2689290 3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-58-5

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2689290
CAS RN: 898428-58-5
M. Wt: 383.451
InChI Key: QGMIQYMJSMMNIY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as DMQX and is a selective antagonist of the ionotropic glutamate receptor. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Alkylation of Quinazolines : Studies on quinazoline chemistry involved the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, revealing insights into the alkylation reactions of quinazolines. Methylation of 3,4-dihydroquinazolines with dimethyl sulfate occurred at two nitrogen atoms, leading to the formation of specific amides (Gromachevskaya et al., 2017).

  • Synthesis of Quinazolinone Derivatives : Quinazolin-4(3H)-ones, incorporated with amino acids, were synthesized to enhance bioavailability and assess their anticonvulsant activity. This synthesis process started from the reaction between N-methyl isatoic anhydride and the appropriate amino acid, highlighting the versatility of quinazoline derivatives in pharmaceutical research (Noureldin et al., 2017).

  • Facile One-Pot Synthesis : The substituted benzamides and quinazolin-4(3H)-ones were synthesized using ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide. This method demonstrates an efficient approach to synthesizing diverse quinazoline derivatives (Mohebat et al., 2015).

Biological Activities

  • Anticonvulsant Activity : The anticonvulsant activity of quinazolinone derivatives was investigated, with several compounds showing promising results. This study is significant for developing new anticonvulsant drugs and understanding the pharmacological properties of quinazoline derivatives (Noureldin et al., 2017).

  • Antimicrobial Activities : New quinazolinone derivatives were evaluated for their antimicrobial activities. This research highlights the potential of quinazoline derivatives in combating microbial infections and their applications in medicinal chemistry (Patel & Shaikh, 2011).

  • Cytotoxic Activities : The study of dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives showed significant cytotoxic activities, suggesting the potential use of quinazoline derivatives in cancer therapy (Bu et al., 2001).

properties

IUPAC Name

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMIQYMJSMMNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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